molecular formula C11H11NO5 B096796 2-[Acetyl(carboxymethyl)amino]benzoic acid CAS No. 16851-69-7

2-[Acetyl(carboxymethyl)amino]benzoic acid

Cat. No.: B096796
CAS No.: 16851-69-7
M. Wt: 237.21 g/mol
InChI Key: FNGUNMBDSHTTEZ-UHFFFAOYSA-N
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Description

2-[Acetyl(carboxymethyl)amino]benzoic acid is a synthetically derived small molecule characterized by its multifunctional aromatic structure. This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . Its molecular framework, which incorporates protected amino and carboxylic acid functional groups, is analogous to scaffolds used in developing compounds for various therapeutic areas, making it a point of interest for exploring structure-activity relationships . Researchers utilize this benzoic acid derivative in the design and synthesis of novel molecules with potential biological activity. Its structure is relevant for creating analogs for screening in high-throughput assays or for use in developing targeted therapies, following the precedent of similar aminobenzoic acid derivatives investigated for their anti-cholinesterase, antimicrobial, and anticancer properties . The presence of multiple functional groups allows for further chemical modifications, facilitating its integration into more complex molecular architectures for specialized research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[acetyl(carboxymethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGUNMBDSHTTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Structural Elucidation of 2 Acetyl Carboxymethyl Amino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR Spectral Analysis for Proton Environment Mapping

Proton NMR (¹H-NMR) spectroscopy offers a window into the electronic environment of the hydrogen atoms within 2-[Acetyl(carboxymethyl)amino]benzoic acid. The chemical shift of each proton is dictated by its local electronic environment, and the splitting patterns (multiplicities) reveal the number of neighboring protons, thus providing crucial connectivity data.

Hypothetical ¹H-NMR Data Table for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5-8.0Multiplet4HAromatic protons (C₆H₄)
~ 4.0-4.5Singlet2HMethylene (B1212753) protons (-CH₂-)
~ 2.0-2.5Singlet3HMethyl protons (-CH₃)
~ 10-13Broad Singlet2HCarboxylic acid protons (-COOH)

Note: This table is a prediction based on the chemical structure and typical chemical shift values. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C-NMR Spectral Analysis for Carbon Skeleton Determination

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

Experimental ¹³C-NMR Data for this compound in DMSO-d₆:

Chemical Shift (δ, ppm)Assignment
167.9Carbonyl carbon (C=O) of the acetyl or carboxymethyl group
153.5Aromatic carbon attached to the nitrogen atom
131.7Aromatic carbon
117.3Aromatic carbon
113.0Aromatic carbon

Note: This table is based on partially reported experimental data. A complete, assigned spectrum would include signals for all 11 carbon atoms in the molecule.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing long-range connectivity and piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as the nitrogen-bearing aromatic carbon.

Currently, there is a lack of publicly available 2D-NMR data specifically for this compound. However, the application of these techniques would be a critical step in a thorough structural characterization.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated or deprotonated to form molecular ions, such as [M+H]⁺ or [M-H]⁻. The high-resolution measurement of the mass of this molecular ion allows for the determination of the elemental composition of the molecule with high accuracy.

Further structural information can be obtained by subjecting the molecular ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The resulting fragmentation pattern provides valuable clues about the connectivity of the different functional groups within the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the bonds connecting the acetyl, carboxymethyl, and benzoic acid moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Due to the low volatility of this compound, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. The carboxylic acid and amide functional groups make the molecule polar and prone to thermal decomposition at the high temperatures required for GC analysis.

To overcome this limitation, the molecule must first be chemically modified through a process called derivatization to increase its volatility. Common derivatization strategies for compounds containing carboxylic acid and amine/amide functionalities include:

Silylation: This involves reacting the active hydrogens in the carboxylic acid and amide groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) esters and amides. These derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.

Esterification: The carboxylic acid groups can be converted to their corresponding methyl or ethyl esters by reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. This reduces the polarity and increases the volatility of the molecule.

Once derivatized, the compound can be separated by gas chromatography and detected by mass spectrometry. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized molecule, and the fragmentation pattern will provide structural information about the original molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the carboxylic acid, the tertiary amide, and the substituted benzene (B151609) ring.

The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. pressbooks.pubmsu.edu This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state or in concentrated solutions. msu.edu Overlapping this broad O-H band, the C-H stretching vibrations of the aromatic ring and the aliphatic groups are expected. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.czlibretexts.org

Two distinct carbonyl (C=O) stretching absorptions are anticipated. The carboxylic acid C=O stretch usually gives a strong, sharp band around 1710 cm⁻¹. msu.edu The amide C=O stretch is also a strong band, typically found in the 1680-1630 cm⁻¹ region. pressbooks.pub The presence of two separate, intense bands in this carbonyl region would be a key indicator of the molecule's structure.

The spectrum will also show characteristic bands for the aromatic ring. The C=C stretching vibrations within the benzene ring typically produce two sharp absorption bands of variable intensity around 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.org Furthermore, C-N stretching absorptions for aromatic amines are found between 1350 cm⁻¹ and 1200 cm⁻¹. msu.edu The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, including various bending and stretching vibrations that can be used for definitive identification by comparing the spectrum to a reference. docbrown.info

Interactive Data Table: Characteristic IR Vibrations for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers. msu.edu
Aromatic RingC-H Stretch3100 - 3000Medium to WeakAppears as sharp peaks just above the aliphatic C-H region. vscht.cz
Aliphatic (CH₂, CH₃)C-H Stretch3000 - 2850MediumFrom the acetyl and carboxymethyl groups. vscht.cz
Carboxylic AcidC=O Stretch~1710StrongFrequency can be affected by dimerization. msu.edu
Tertiary AmideC=O Stretch1680 - 1630StrongKnown as the Amide I band. s-a-s.org
Aromatic RingC=C Stretch~1600 and 1500-1430Medium to Strong, SharpTwo distinct bands are characteristic of the benzene ring. libretexts.org
Amine/AmideC-N Stretch1350 - 1200MediumAromatic C-N bond vibration. msu.edu

Other Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

While IR spectroscopy identifies functional groups, other methods are necessary for complete structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see signals for the aromatic protons on the benzene ring, the singlet for the methylene (-CH₂-) protons of the carboxymethyl group, and the singlet for the methyl (-CH₃) protons of the acetyl group. The broad signal for the acidic proton of the carboxylic acid would also be present.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes separate signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), the carbons of the aromatic ring, and the aliphatic carbons of the acetyl and carboxymethyl groups. rsc.orgdergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. nist.gov Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound. thermoscientific.com The analysis would confirm the molecular formula by identifying the molecular ion peak and provide evidence of the structure through characteristic fragmentation, such as the loss of the carboxymethyl or acetyl groups.

Chromatographic Methods: Chromatographic techniques are vital for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing benzoic acid derivatives. helixchrom.comrsc.org A C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient would likely provide good separation of the target compound from any starting materials or side products. researchgate.net The purity can be quantified by measuring the peak area at a suitable UV wavelength.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity. rsc.org Using a suitable solvent system, the compound's retention factor (Rf) can be determined, providing a simple measure of its identity and purity relative to standards.

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization, confirming both the identity and purity of this compound.

Structure Activity Relationship Sar and Derivative Design Based on the 2 Acetyl Carboxymethyl Amino Benzoic Acid Scaffold

Systematic Modification of the Acetyl Group

The N-acetyl group plays a significant role in defining the molecular properties and biological interactions of the parent compound. Its modification can lead to derivatives with altered activities.

Research into related N-substituted anthranilic acid derivatives, known as fenamates, indicates that the nature of the N-substituent is critical for anti-inflammatory activity. For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), the replacement of an N-H function with an N-acetyl (N-COCH3) group has been shown to significantly reduce anti-inflammatory activity. pharmacy180.com This suggests that for certain biological targets, the acetyl group in the 2-[acetyl(carboxymethyl)amino]benzoic acid scaffold may be detrimental to activity.

These findings highlight that the effect of modifying the acetyl group is highly dependent on the biological target.

Table 1: Influence of N-Acyl Group Modification on Biological Activity of Anthranilate Scaffolds

Modification of Acetyl Group Example Moiety Observed Effect Therapeutic Target Reference
Simple Acetyl Group -COCH₃ Reduced Activity Inflammation (NSAID) pharmacy180.com

Exploration of Substituents on the Carboxymethyl Moiety

The carboxymethyl group, -CH₂(COOH), introduces a secondary acidic center and a flexible linker to the molecule. While specific SAR studies on the modification of this moiety on the this compound scaffold are not extensively detailed in the available literature, principles from related molecules can inform potential design strategies.

The carboxylic acid function is often a key pharmacophoric feature, crucial for interacting with biological targets. General medicinal chemistry principles suggest several avenues for its modification:

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere can maintain or improve activity while altering physicochemical properties like pKa and metabolic stability. In studies of other anthranilic acid derivatives targeting the enzyme MabA, the carboxylic acid on the benzoic acid ring was successfully replaced by bioisosteres such as a tetrazole or an acylsulfonamide, which were well-tolerated and resulted in active compounds. mdpi.com Conversely, replacement with an alcohol, primary amide, or nitrile group was detrimental to activity. mdpi.com This suggests that replacing the carboxymethyl's carboxyl group with a tetrazole could be a viable strategy.

Esterification: Conversion of the carboxylic acid to an ester can create a prodrug, which may improve membrane permeability and oral absorption before being hydrolyzed back to the active carboxylic acid in the body.

Amidation: Converting the carboxylic acid to an amide introduces a hydrogen bond donor/acceptor group and removes the negative charge, which would drastically alter the compound's interaction profile.

Further research would be needed to systematically evaluate these modifications on the carboxymethyl moiety of this specific scaffold.

Derivatization of the Benzoic Acid Ring System

The benzoic acid ring provides the aromatic core of the scaffold and is a prime site for modification to fine-tune the molecule's electronic, steric, and lipophilic properties.

For the related N-arylanthranilic acid (fenamate) class of NSAIDs, substitutions on the anthranilic acid ring itself generally lead to a reduction in anti-inflammatory activity. pharmacy180.com This suggests a degree of sensitivity at this position for that specific target class.

However, for other biological targets, ring substitution has been a successful strategy. In the development of novel anti-inflammatory agents, derivatives of 5-bromo-anthranilic acid have been synthesized and evaluated. uees.edu.ecitmedicalteam.pl The introduction of a bromine atom at the 5-position served as a key intermediate for further elaboration into complex heterocyclic systems, with some resulting compounds showing potent anti-inflammatory activity. uees.edu.ec Similarly, in the search for antitubercular agents, substitutions on the phenyl ring of the anthranilic acid core were explored, including moving a bromine atom to the 4-position. mdpi.com

These examples show that the impact of substitution on the benzoic acid ring is context-dependent. Halogens (e.g., Cl, Br), alkyl groups, and other functional groups can be introduced at various positions (e.g., 4 or 5) to probe the steric and electronic requirements of a specific target binding site.

Table 2: Effect of Substitution on the Benzoic Acid Ring of Anthranilate Derivatives

Position Substituent Observed Effect Biological Target Reference
General General Substituents Reduced Activity Inflammation (NSAID) pharmacy180.com
5 Bromo (-Br) Used as an intermediate for potent compounds Inflammation uees.edu.ecitmedicalteam.pl

Design and Synthesis of Conformationally Constrained Analogues

The this compound molecule possesses considerable conformational flexibility due to several rotatable single bonds. This flexibility allows it to adopt numerous shapes, but only a specific conformation may be responsible for its biological activity. Designing analogues with reduced flexibility can "lock" the molecule into its active conformation, potentially leading to increased potency and selectivity.

While specific examples of conformationally constrained analogues of this compound are not prominent in the literature, the general strategy involves incorporating the flexible side chains into ring structures. For instance, the N-carboxymethyl and the C2-amino group could be cyclized to form a lactam ring system.

Studies on other aminobenzoic acid derivatives have highlighted the importance of molecular rigidity. The expanded and relatively rigid aromatic backbone of some aminobenzoic acid monomers can sterically block the conformational changes required for their interaction with biological targets like the ribosome, thereby inhibiting function. nih.gov This demonstrates that controlling molecular conformation is a critical aspect of drug design. By reducing the number of accessible conformations, it is possible to decrease the entropic penalty of binding and improve affinity for the target receptor while potentially reducing off-target effects.

Computational and Theoretical Investigations of 2 Acetyl Carboxymethyl Amino Benzoic Acid and Analogues

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

In the case of 2-[Acetyl(carboxymethyl)amino]benzoic acid, docking studies could be employed to explore its binding affinity and interaction patterns with the active sites of various enzymes or receptors. This in silico approach allows researchers to screen large libraries of biological targets to hypothesize potential mechanisms of action. For instance, studies on similar benzoic acid derivatives have used molecular docking to evaluate potential antiviral activity against proteases, such as the SARS-CoV-2 main protease researchgate.net. The process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target protein. The stability of the resulting complex is then evaluated using scoring functions, which estimate the binding energy. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the protein, are analyzed to understand the basis of binding nih.gov. For this compound, key functional groups like the carboxylic acid moieties and the acetyl group would be assessed for their potential to form such critical interactions.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.2Tyr143, Ser176, Thr51
Inhibition Constant (Ki) (µM)1.5-
Hydrogen Bonds4Ser176 (OH), Tyr143 (NH)
Hydrophobic Interactions5Leu150, Pro55

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide valuable information on parameters such as the distribution of electron density, orbital energies, and electrostatic potential.

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing insights into how the molecule interacts with light. sharif.edu

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.1 DMeasures overall polarity of the molecule
Ionization Potential7.0 eVEnergy required to remove an electron
Electron Affinity0.9 eVEnergy released when an electron is added

Note: The values in this table are representative and based on typical results for similar organic molecules from quantum chemical calculations.

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify all stable conformers (energy minima) and the transition states that connect them on the potential energy surface.

Computational methods can systematically explore the conformational space of the molecule by rotating its single bonds. For each generated conformation, energy minimization is performed to find the nearest local energy minimum. This process reveals the preferred spatial arrangements of the molecule's functional groups. Studies on analogous N-acetylated amino acid derivatives have successfully used ab initio and DFT methods to explore the full conformational space, identifying numerous stable structures and the pathways for interconversion between them. nih.govconicet.gov.ar For this compound, key torsional angles would include those around the C-N bonds and the bonds connecting the carboxylic acid groups. The results would indicate which shapes the molecule is most likely to adopt, which is critical for understanding how it might fit into a receptor's binding site.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer IDDihedral Angle 1 (τ1)Dihedral Angle 2 (τ2)Relative Energy (kcal/mol)Population (%) at 298 K
A178°65°0.0075.1
B-70°180°1.2512.3
C175°-75°1.805.5
D72°68°2.502.1

Note: This table presents hypothetical data from a conformational analysis study to illustrate the distribution of conformers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structural elucidation and interpretation of experimental data. By calculating these properties for a proposed structure, a direct comparison with experimental spectra can confirm or refute the structural assignment.

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. researchgate.net The computed harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions can help in the assignment of complex experimental spectra. Comparing the calculated spectra of different low-energy conformers can also provide insight into the molecule's structure in different phases (gas, solution, solid-state). researchgate.netdergipark.org.tr

Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data

Spectroscopic DataExperimental ValuePredicted Value (DFT/GIAO)Assignment
IR Frequency (cm⁻¹) 17151720 (scaled)C=O stretch (Carboxylic Acid)
16801685 (scaled)C=O stretch (Amide)
¹³C NMR Shift (ppm) 170.5171.2COOH (carboxymethyl)
145.2144.8C-N (aromatic)
¹H NMR Shift (ppm) 10.8-COOH proton (exchangeable)
8.18.0Aromatic H (ortho to COOH)
2.12.0CH₃ (acetyl)

Note: This table contains representative data to illustrate the correlation between experimental and computationally predicted spectroscopic parameters.

Biochemical Significance and Metabolic Fate of Benzoic Acid Derivatives with N Acylamino Functionality

Metabolic Pathways of Related Benzoic Acid and Amino Acid Conjugates

The biotransformation of benzoic acid and its derivatives is a critical detoxification process in many organisms. nih.gov The primary route involves conjugation with an amino acid, a reaction that masks the reactive carboxyl group of the benzoic acid moiety. researchgate.net

Acetylation is a significant phase II biotransformation reaction for various xenobiotics containing amino groups. This process, catalyzed by N-acetyltransferases, typically involves the transfer of an acetyl group from acetyl-coenzyme A to an acceptor molecule. In the context of amino acid conjugates, acetylation can modify their polarity and biological activity. While N-acylated amino acids are known to occur in biological systems, the specific role of acetylation in the biotransformation of benzoic acid-amino acid conjugates is less direct. nih.govresearchgate.net Generally, the N-acetyl group can be a target for hydrolysis by acylases, enzymes that cleave the amide bond. acs.orgfrontiersin.org This would release the amino acid and an acetylated benzoic acid derivative.

The most prominent metabolic pathway for benzoic acid is its conjugation with glycine to form hippuric acid. researchgate.net This process is a two-step enzymatic reaction. First, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by a medium-chain acyl-CoA ligase. Subsequently, the benzoyl group is transferred from CoA to the amino group of glycine by glycine N-acyltransferase (GLYAT). This reaction is crucial for the detoxification of benzoate. researchgate.net Given that 2-[Acetyl(carboxymethyl)amino]benzoic acid contains a glycine derivative (carboxymethyl is the side chain of glycine) already linked to the benzoic acid, it is plausible that it could be a metabolite of a more complex compound or that the glycine conjugation pathway is relevant to its precursor.

Potential Interaction with Enzymatic Systems Involved in Metabolism

The structure of this compound suggests potential interactions with several classes of metabolic enzymes.

Acylases and Amidohydrolases : The N-acetyl group and the amide linkage between the carboxymethyl (glycine) moiety and the benzoic acid amine group are potential substrates for hydrolytic enzymes. frontiersin.org Enzymes such as aminoacylase I and other amidohydrolases are known to hydrolyze N-acylamino acids. nih.govacs.org Such enzymatic action would cleave the molecule, breaking it down into smaller, more easily excretable components.

Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH) : These enzymes are known to be involved in both the synthesis and hydrolysis of N-acyl amino acids. nih.govelifesciences.org While their primary substrates are typically long-chain fatty acyl amino acids, the potential for interaction with an N-acetylated amino acid derivative of benzoic acid cannot be entirely ruled out, although it may not be a primary substrate. frontiersin.orgnih.gov

Cytochrome P450 (CYP) Enzymes : While the primary metabolism of benzoic acid is conjugation, the aromatic ring is a potential, albeit minor, substrate for oxidative metabolism by CYP enzymes. This could lead to hydroxylation of the benzene (B151609) ring, further increasing its polarity.

Role as a Metabolite or Precursor in Biological Systems

There is limited direct evidence to classify this compound as a common metabolite or a precursor in major biological pathways. However, its structure allows for speculation on its potential roles.

N-acyl amino acids are a family of endogenous signaling molecules. nih.gov It is conceivable that this compound could be an uncharacterised signaling molecule or a breakdown product of a larger, biologically active molecule.

The compound 2-((Carboxymethyl)amino)benzoic acid, a close structural relative lacking the acetyl group, is described as a glycine derivative. medchemexpress.com Amino acids and their derivatives can influence various physiological activities. medchemexpress.com It is plausible that this compound is a metabolite of this parent compound, formed through an acetylation reaction.

Conversely, it could serve as a precursor. The carboxyl groups present on the molecule could potentially be activated and undergo further conjugation reactions. However, without specific experimental data, its role as a significant metabolite or precursor in biological systems remains hypothetical.

Broader Academic and Research Applications of 2 Acetyl Carboxymethyl Amino Benzoic Acid and Its Derivatives

Building Blocks in Complex Organic Synthesis

Anthranilic acid and its derivatives are recognized as multipurpose and economical precursors for the synthesis of a wide array of organic compounds, including commercialized drugs. ekb.egresearchgate.net The utility of these compounds stems from their bifunctional nature, possessing both an amino group and a carboxylic acid on an aromatic ring. 2-[Acetyl(carboxymethyl)amino]benzoic acid is an advanced iteration of this scaffold, offering multiple sites for chemical modification.

The structure of this compound incorporates:

An N-acetylated secondary amine.

Two carboxylic acid groups, one attached directly to the benzene (B151609) ring and one as part of the carboxymethyl substituent.

An aromatic ring that can undergo electrophilic substitution reactions.

This pre-functionalized arrangement allows chemists to perform selective reactions to build complex molecular architectures. For instance, the carboxylic acid groups can be converted into esters, amides, or acid chlorides, while the N-acetyl group can be hydrolyzed to reveal a secondary amine, enabling further derivatization. The presence of these varied functional groups makes it a highly versatile building block for constructing molecules with specific three-dimensional shapes and chemical properties, which is a critical aspect of drug discovery and materials science. nih.gov

Table 1: Potential Reaction Sites on this compound
Functional GroupPotential ReactionsApplication
Aromatic Carboxylic AcidEsterification, Amidation, ReductionModifying solubility, linking to other molecules
Aliphatic Carboxylic AcidEsterification, Amidation, DecarboxylationCreating diverse side chains
N-Acetyl GroupHydrolysis to secondary amineEnabling further N-alkylation or N-acylation
Aromatic RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Modifying electronic properties and biological activity

Precursors for Heterocyclic Compound Development (e.g., Indoles)

Derivatives of anthranilic acid are fundamental starting materials in the synthesis of numerous nitrogen-containing heterocyclic compounds. core.ac.ukki.se These heterocyclic cores are prevalent in pharmaceuticals and natural products.

Indole Synthesis: A key application of anthranilic acid derivatives is in the synthesis of indoles, a privileged scaffold in medicinal chemistry. Research has demonstrated an efficient, two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates starting from 2-chlorobenzoic acids, which proceeds via a 2-[(carboxymethyl)amino]benzoic acid intermediate. researchgate.net This highlights the direct utility of the core structure of this compound as a precursor to functionalized indoles. The cyclization process typically involves the formation of a new bond between the nitrogen atom and the benzene ring, facilitated by the substituents.

Other Heterocyclic Systems: Beyond indoles, the anthranilic acid framework is a gateway to a diverse range of heterocyclic systems. By selecting appropriate reaction partners and conditions, chemists can synthesize various fused-ring structures. For example:

Quinazolines and Quinazolinones: These compounds can be formed by reacting anthranilic acid derivatives with acyl halides or other reagents that facilitate ring closure. core.ac.ukorientjchem.org

Benzoxazinones: Dehydration reactions of dicarboxylic acid derivatives of anthranilic acid can lead to the formation of complex 1,3-benzoxazinones. core.ac.ukki.se A facile synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones has been reported from the cyclization of anthranilic acid derivatives in acetic anhydride. researchgate.net

Benzodiazepines: Certain reaction pathways involving anthranilic acid derivatives can be directed to form 1,4-benzodiazepine-3-ones, which are isomers of common benzodiazepine (B76468) drugs. core.ac.ukki.se

Thiazoles: Substituted aminobenzoic acids can serve as the starting material for the synthesis of compounds containing an aromatic thiazole (B1198619) ring. ijcmas.com

Table 2: Heterocyclic Systems Derived from Anthranilic Acid Precursors
Heterocyclic SystemGeneral Synthetic ApproachReference
IndolesIntramolecular cyclization of N-substituted anthranilic acids researchgate.net
QuinazolinesReaction with acyl halides or nitriles core.ac.ukki.se
1,3-BenzoxazinonesCyclization/dehydration of N-acyl anthranilic acids ki.seresearchgate.net
1,4-BenzodiazepinesRearrangement reactions of specific intermediates core.ac.ukki.se

Research Tools in Chemical Biology Studies

While specific studies detailing the use of this compound as a direct research tool in chemical biology are not extensively documented, its structural motifs are highly relevant to the field. The anthranilic acid scaffold is a core component of many biologically active compounds and approved drugs, which exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties. ekb.egresearchgate.net

The compound itself is a derivative of glycine, a fundamental amino acid. medchemexpress.com Amino acid derivatives are widely used in biochemical studies and as supplements that can influence physiological activities. medchemexpress.com The combination of the biologically relevant anthranilic acid core with an N-acetylated amino acid side chain makes this compound and its derivatives attractive candidates for screening in drug discovery programs.

Researchers can utilize this compound as a starting point to generate libraries of more complex molecules. These new derivatives can then be used as molecular probes to investigate biological pathways or as potential inhibitors for enzymes like cyclooxygenase, a target for many anti-inflammatory drugs. researchgate.net The potential biological activities of similar benzoic acid derivatives, such as antimicrobial and antioxidant properties, suggest that these compounds could be of interest in the development of new therapeutic agents or research tools to study oxidative stress and microbial pathways. ontosight.ai

Emerging Research Directions and Future Outlook for 2 Acetyl Carboxymethyl Amino Benzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-[Acetyl(carboxymethyl)amino]benzoic acid and its derivatives is moving beyond traditional methods towards more efficient, novel, and environmentally sustainable approaches. Classic synthetic routes often involve multi-step processes that may utilize harsh reagents and solvents. A common conceptual pathway involves the N-alkylation of 2-aminobenzoic acid (anthranilic acid) with a haloacetic acid ester, followed by hydrolysis and subsequent N-acetylation.

Emerging research, however, focuses on greener and more atom-economical alternatives. One promising area is the application of biocatalysis and enzymatic synthesis. researchgate.netnih.gov Enzymes such as lipases and proteases can be employed under mild conditions to catalyze the formation of the N-acyl bond, reducing the need for toxic activating agents and organic solvents. nih.gov This approach not only enhances the sustainability of the synthesis but also offers high selectivity.

Another key development is the use of catalytic borrowing hydrogen strategies for N-alkylation. This method allows for the direct coupling of amines with alcohols, which are widely available and less toxic than alkyl halides, producing water as the only byproduct. nih.gov The application of such methods to precursors of this compound could significantly improve the environmental footprint of its synthesis.

Furthermore, there is a growing interest in leveraging biosynthetic pathways for producing the core aminobenzoic acid structure. mdpi.commdpi.com Metabolic engineering of microorganisms to overproduce 2-aminobenzoic acid from simple carbon sources like glucose via the shikimate pathway presents a renewable and sustainable starting point for subsequent chemical modifications. mdpi.com

Table 1: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesChallenges
Traditional Chemical SynthesisMulti-step reactions, use of alkyl halides and acyl chlorides.Well-established and versatile.Often requires harsh conditions, may produce significant waste.
Enzymatic SynthesisUse of enzymes (e.g., lipases) to form amide bonds. nih.govMild reaction conditions, high selectivity, environmentally friendly. researchgate.netEnzyme cost and stability can be limiting factors. researchgate.net
Catalytic N-AlkylationDirect coupling of amines with alcohols using a catalyst. nih.govHigh atom economy, uses greener reagents, water as byproduct. nih.govCatalyst development and optimization are required.
Biosynthesis of PrecursorsMicrobial fermentation to produce 2-aminobenzoic acid. mdpi.comUses renewable feedstocks, highly sustainable. mdpi.commdpi.comRequires expertise in metabolic engineering and fermentation technology.

Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions

The unambiguous structural confirmation of this compound relies on a suite of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC, is indispensable for mapping the precise connectivity of atoms. Fourier-transform infrared (FTIR) spectroscopy provides confirmation of key functional groups, such as the carboxylic acid and amide moieties, while high-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight. nih.govtandfonline.com

A significant advancement in reaction chemistry is the use of Process Analytical Technology (PAT), particularly in situ spectroscopic monitoring. spectroscopyonline.com Techniques like in situ FTIR and Raman spectroscopy allow for real-time tracking of reaction progress directly within the reaction vessel. mdpi.comresearchgate.net By inserting a fiber-optic probe into the reactor, chemists can monitor the disappearance of reactants and the formation of intermediates and products by observing changes in their characteristic spectral bands. mdpi.commagritek.com This approach provides detailed kinetic data, helps identify reaction endpoints precisely, and can detect the formation of unexpected side products, leading to improved process control, safety, and optimization. spectroscopyonline.commagritek.com For the synthesis of this compound, in situ monitoring could track the consumption of the anthranilic acid precursor and the appearance of the N-alkylated and subsequently N-acetylated products, ensuring optimal yield and purity. magritek.com

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Observation
¹H NMRCarboxylic Acid OHBroad singlet, >10 ppm
Aromatic CHMultiplets, ~7.0-8.2 ppm
Methylene (B1212753) CH₂Singlet, ~4.0-4.5 ppm
Acetyl CH₃Singlet, ~2.0-2.2 ppm
IR SpectroscopyCarboxylic Acid O-HBroad band, 2500-3300 cm⁻¹
Carboxylic Acid C=OStrong band, ~1700-1725 cm⁻¹
Amide C=OStrong band, ~1650-1680 cm⁻¹
Aromatic C=CBands, ~1450-1600 cm⁻¹

Computational Design of Targeted Analogues

Computational chemistry has become a cornerstone in the rational design of novel molecules with specific, targeted functions. bohrium.com For this compound, computational methods are being employed to design analogues with potentially enhanced biological activity or improved physicochemical properties.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of the molecule and its derivatives. scirp.orgjmchemsci.comresearchgate.net DFT calculations can predict spectroscopic properties, which aids in the characterization of newly synthesized compounds, and can elucidate reaction mechanisms, guiding the development of more efficient synthetic pathways. scirp.orgnih.govresearchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in drug discovery contexts. nih.govnih.gov These methods are used to predict how analogues of this compound might interact with biological targets, such as enzymes or receptors. nih.gov By simulating the binding affinity and orientation of various substituted analogues within a protein's active site, researchers can prioritize the synthesis of compounds that are most likely to exhibit a desired biological effect, such as enzyme inhibition. researchgate.netiomcworld.com This in silico screening process significantly accelerates the discovery of lead compounds and reduces the reliance on expensive and time-consuming experimental screening. nih.gov

Table 3: Computational Approaches in Analogue Design

Computational MethodObjectiveApplication to Analogue Design
Density Functional Theory (DFT)Calculate electronic structure, reactivity, and predict spectra. scirp.orgresearchgate.netAssesses stability of new designs; aids in structural confirmation.
Molecular DockingPredict binding mode and affinity of a ligand to a biological target. nih.govIdentifies which functional group modifications may enhance biological activity.
QSARCorrelate chemical structure with biological activity. nih.govnih.govBuilds predictive models to guide the design of more potent analogues.
Molecular Dynamics (MD)Simulate the movement and interaction of the molecule with its environment over time. nih.govAssesses the stability of the ligand-protein complex and conformational changes.

Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems Analysis

The future development of this compound chemistry is intrinsically linked to interdisciplinary collaboration, particularly at the interface of chemical synthesis and biological sciences. This synergy creates a powerful feedback loop for the discovery and optimization of bioactive molecules.

The process begins with synthetic chemists designing and creating libraries of analogues based on the core structure of this compound. These compounds are then transferred to biologists for high-throughput screening against various biological targets, such as specific enzymes, cell lines, or microorganisms. nih.govresearchgate.netresearchgate.net

The biological data generated from these screens are crucial for establishing Structure-Activity Relationships (SAR). iomcworld.comnih.govresearchgate.net SAR studies identify the specific structural features and functional groups that are critical for the molecule's activity. For example, research on various aminobenzoic acid derivatives has shown how different substituents on the aromatic ring or modifications to the side chains can dramatically influence their efficacy as anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.netmdpi.com

This empirical data is then fed back to both computational chemists, who refine their predictive models, and synthetic chemists, who design a next generation of analogues with predicted improvements in potency and selectivity. This iterative cycle of design, synthesis, testing, and analysis accelerates the journey from a basic chemical scaffold to a potentially valuable therapeutic or research tool. dntb.gov.ua The integration of these fields ensures that synthetic efforts are targeted, efficient, and ultimately driven by a deep understanding of the compound's interaction with complex biological systems.

Q & A

Q. How can crystallization challenges (e.g., polymorphism, low yield) be addressed for this compound?

  • Methodological Answer : Polymorphism control requires screening solvents (e.g., ethanol/water mixtures) and additives like polymeric heteronuclei (e.g., polyvinylpyrrolidone). Induction time experiments ( ) can identify nucleation inhibitors. For low yields, consider anti-solvent crystallization: dissolve in warm DMSO, add dropwise to chilled ethyl acetate, and monitor supersaturation via turbidity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts)?

  • Methodological Answer :
  • NMR Anomalies : Rotameric effects from the acetyl group may cause peak splitting. Use variable-temperature NMR (25–60°C) to coalesce signals. Compare with 2D-COSY/HSQC data ().
  • IR Discrepancies : Carboxylic acid dimerization in solid-state IR can mask carbonyl peaks. Analyze as a potassium bromide pellet and compare with solution-state FTIR in DMSO.

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Focus on hydrogen bonding (carboxylic acid and acetyl groups) and hydrophobic pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Structural analogs ( ) suggest benzoic acid derivatives often target metalloenzymes via carboxylate coordination .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer : Store under inert gas (N₂) at -20°C in amber vials. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed acetyl groups) can be identified via LC-MS/MS.

Notes

  • Advanced questions emphasize mechanistic analysis and troubleshooting, reflecting gaps in direct evidence.
  • References to analogous studies (e.g., crystallization in , NMR in ) ensure methodological rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.